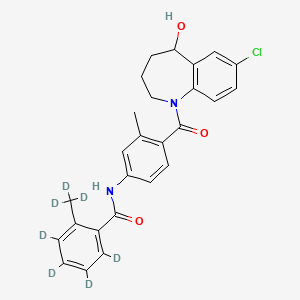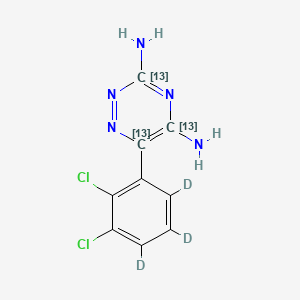
Tolvaptan-d7
Übersicht
Beschreibung
Tolvaptan-d7 is a deuterium-labeled form of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is primarily used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body .
Wissenschaftliche Forschungsanwendungen
Tolvaptan-d7 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner Anwendungen umfassen:
Pharmakokinetische Studien: Die Deuterium-Markierung ermöglicht es Forschern, die Absorption, Verteilung, den Metabolismus und die Ausscheidung des Arzneimittels im Körper zu verfolgen.
Analyse des Stoffwechselwegs: this compound wird verwendet, um die Stoffwechselwege zu untersuchen und die im Körper gebildeten Metaboliten zu identifizieren.
Studien zur Arzneimittelwechselwirkung: Forscher verwenden this compound, um potenzielle Arzneimittelwechselwirkungen und deren Auswirkungen auf die Pharmakokinetik von Tolvaptan zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv und kompetitiv den Vasopressin-V2-Rezeptor antagonisiert. Vasopressin wirkt auf die V2-Rezeptoren, die in den Sammelrohren der Niere vorkommen, und fördert die Wasserresorption. Durch die Blockierung dieser Rezeptoren erhöht this compound die Ausscheidung von freiem Wasser, was zu einem Netto-Flüssigkeitsverlust und einem Anstieg der Serum-Natriumspiegel führt. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Erkrankungen wie Hyponatriämie .
Wirkmechanismus
Target of Action
Tolvaptan-d7, like its parent compound Tolvaptan, is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . The V2R is predominantly expressed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb . It plays a crucial role in the regulation of water balance in the body .
Mode of Action
This compound interacts with its target, the V2R, by competitively inhibiting the binding of the natural hormone vasopressin . This inhibition prevents the insertion of water channels (aquaporins) into the walls of the renal collecting ducts, thereby reducing water reabsorption and leading to an increase in urine volume without significant electrolyte loss . This process is known as aquaresis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the cyclic adenosine monophosphate (cAMP) signaling pathway . Normally, when vasopressin binds to the V2R, it triggers an increase in cAMP concentration. Elevated cAMP levels stimulate excessive cell proliferation and abnormal fluid secretion, facilitating cyst formation and enlargement, and the subsequent decline of renal function . By inhibiting V2R, this compound interrupts this cAMP-mediated signaling pathway, slowing down cyst formation and progression .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Tolvaptan. Tolvaptan is absorbed orally with a bioavailability of approximately 40% . It is highly protein-bound (99%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Tolvaptan is approximately 12 hours . These properties influence the drug’s bioavailability and dosage regimen .
Result of Action
The molecular and cellular effects of this compound action include a decrease in urine osmolality and an increase in free water clearance . At the cellular level, this compound has been shown to inhibit cell cycle progression and induce apoptosis. It also reduces cell invasiveness, particularly anchorage-independent growth and the activity of collagenases type IV .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration with moderate to potent CYP3A4 inhibitors and inducers should be avoided due to potential drug interactions . Furthermore, the presence of certain diseases, such as liver disease, can affect the safety and efficacy of this compound . Therefore, it is crucial to consider these factors when administering this compound.
Biochemische Analyse
Biochemical Properties
Tolvaptan-d7, like Tolvaptan, is believed to interact with the vasopressin V2 receptor (V2R), a G protein-coupled receptor . Key residues involved in this interaction include R181, Y205, F287, F178 . These interactions are crucial for the drug’s function as they allow this compound to inhibit the binding of vasopressin to the V2 receptor, thereby inhibiting AVP-induced platelet aggregation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation in vitro in cells from kidney, liver and small-cell lung cancer . In addition, this compound treatment has been associated with reduced oxidative stress levels in ADPKD patients .
Molecular Mechanism
This compound functions as a selective, competitive vasopressin receptor 2 antagonist . It binds to the V2 receptor, blocking the binding of vasopressin. This prevents the activation of the receptor and the subsequent increase in cyclic adenosine monophosphate (cAMP) concentration . This mechanism of action is crucial for its therapeutic effects in conditions like hyponatremia and ADPKD.
Temporal Effects in Laboratory Settings
In rat models with acute and chronic hyponatremia, this compound improved hyponatremia, resulting in the prevention of death, and improved organ water retention . Furthermore, the therapeutic efficacy of this compound remained constant throughout a study period of 4 weeks, although its effects were more pronounced on the first day of treatment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. For instance, rats treated with repeated oral administrations of this compound produced dose-dependent aquaresis (i.e., increased urine volume and decreased urine osmolality), which resulted in a gradual increase in plasma sodium concentration .
Metabolic Pathways
This compound, like Tolvaptan, is believed to interrupt the cAMP-mediated signaling pathway through V2R inhibition . This can slow down cyst formation and progression in conditions like ADPKD .
Transport and Distribution
This compound is rapidly absorbed and extensively distributed to all tissues in rats . The radioactivity levels were greatest in the gastrointestinal tract and liver, though the levels in the cerebrum, cerebellum and medulla oblongata were low .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given that it is a V2 receptor antagonist, it is likely to be localized at the cell membrane where the V2 receptor is predominantly found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tolvaptan-d7 beinhaltet die Einarbeitung von Deuteriumatomen in das Tolvaptan-Molekül. Der Prozess beginnt typischerweise mit der Synthese der Zwischenverbindungen, gefolgt von der Einführung von Deuterium. Ein gängiges Verfahren umfasst die Verwendung deuterierter Reagenzien in den Reaktionsschritten, um Wasserstoffatome durch Deuterium zu ersetzen. Das Endprodukt wird unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und Durchflusssysteme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Die Verwendung deuterierter Lösungsmittel und Reagenzien wird optimiert, um die Kosten zu minimieren und die Ausbeute zu maximieren. Qualitätskontrollmaßnahmen, einschließlich HPLC und Kernspinresonanz (NMR)-Spektroskopie, werden eingesetzt, um die Reinheit und Isotopenmarkierung des Endprodukts zu verifizieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Tolvaptan-d7 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriummethoxid in Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Lixivaptan: Ein weiterer Vasopressin-V2-Rezeptor-Antagonist, der für ähnliche Indikationen eingesetzt wird.
Conivaptan: Ein nicht-selektiver Vasopressin-Rezeptor-Antagonist, der sowohl V1a- als auch V2-Rezeptoren angreift.
Einzigartigkeit von Tolvaptan-d7
This compound ist aufgrund seiner Deuterium-Markierung einzigartig, die deutliche Vorteile in pharmakokinetischen und metabolischen Studien bietet. Die Deuteriumatome helfen dabei, das Verhalten des Arzneimittels im Körper genauer zu verfolgen als bei nicht-markierten Verbindungen. Darüber hinaus macht die selektive Antagonisierung des V2-Rezeptors durch this compound es zu einem wertvollen Werkzeug bei der Untersuchung der spezifischen Auswirkungen der Vasopressin-Rezeptor-Blockade .
Eigenschaften
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-FFQSSJIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?
A1: this compound, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and this compound will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.
Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?
A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













